4-CHLORO-A,A,A-TRIFLUOROTOLUENE-D4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-α,α,α-trifluorotoluene, also known as 4-Chlorobenzotrifluoride, is a chemical compound with the molecular formula C7H4ClF3 . It acts as an important intermediate for dyes and is used as an active component of polyurethane finishes . It is also used in adhesives, pigments, sealant chemicals, paints, and coatings .

Synthesis Analysis

For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .Molecular Structure Analysis

The molecular structure of 4-Chloro-α,α,α-trifluorotoluene is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-α,α,α-trifluorotoluene are not detailed in the search results, it is known to be used as an intermediate in the synthesis of dyes .Physical And Chemical Properties Analysis

4-Chloro-α,α,α-trifluorotoluene is a clear liquid with a molecular weight of 180.55 . It has a boiling point of 140°C, a flash point of 43°C, and a freezing point of -33°C . The specific gravity at 20/20 is 1.34 .安全和危害

4-Chloro-α,α,α-trifluorotoluene is classified as hazardous based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation . It causes serious eye irritation, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 4-CHLORO-A,A,A-TRIFLUOROTOLUENE-D4 can be achieved by starting with commercially available starting materials and utilizing a series of reactions to introduce the necessary functional groups.", "Starting Materials": [ "Toluene-d4", "Chlorine gas", "Sodium fluoride", "Sulfuric acid", "Sodium hydroxide", "Potassium carbonate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Chlorination of toluene-d4 with chlorine gas in the presence of sulfuric acid to yield 4-chlorotoluene-d4", "Step 2: Fluorination of 4-chlorotoluene-d4 with sodium fluoride in the presence of sulfuric acid to yield 4-chloro-2-fluorotoluene-d4", "Step 3: Treatment of 4-chloro-2-fluorotoluene-d4 with sodium hydroxide to generate the corresponding phenoxide intermediate", "Step 4: Reaction of the phenoxide intermediate with potassium carbonate in methanol to yield 4-chloro-2-fluoro-5-methoxytoluene-d4", "Step 5: Final fluorination of 4-chloro-2-fluoro-5-methoxytoluene-d4 with sodium fluoride in the presence of sulfuric acid to yield 4-CHLORO-A,A,A-TRIFLUOROTOLUENE-D4" ] } | |

CAS 编号 |

1219804-33-7 |

分子式 |

C7H4ClF3 |

分子量 |

184.579 |

IUPAC 名称 |

1-chloro-2,3,5,6-tetradeuterio-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C7H4ClF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H/i1D,2D,3D,4D |

InChI 键 |

QULYNCCPRWKEMF-RHQRLBAQSA-N |

SMILES |

C1=CC(=CC=C1C(F)(F)F)Cl |

同义词 |

4-CHLORO-A,A,A-TRIFLUOROTOLUENE-D4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

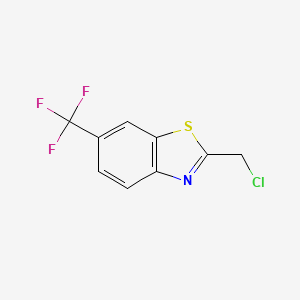

![2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B597870.png)

![(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride](/img/structure/B597885.png)

![Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B597891.png)